molecular formula C11H9F2N3O B13250524 1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde

1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B13250524
M. Wt: 237.21 g/mol
InChI Key: QQVRMIYMNIOKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that features a triazole ring substituted with a benzyl group, a difluoromethyl group, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction between azides and alkynes, known as the “click reaction.” This reaction is catalyzed by copper(I) and proceeds under mild conditions, making it a popular method for constructing triazole rings . The starting materials for this synthesis include benzyl azide and a difluoromethyl-substituted alkyne. The reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, in a solvent like dimethyl sulfoxide (DMSO) at room temperature.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid.

    Reduction: 1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as an antimicrobial agent due to the biological activity of triazole derivatives.

    Medicine: Explored for its potential use in drug discovery, particularly as a scaffold for designing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde exerts its effects is primarily through interactions with biological targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde: Lacks the difluoromethyl group, which may affect its biological activity and chemical properties.

    1-Benzyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde: Contains a trifluoromethyl group instead of a difluoromethyl group, which can influence its reactivity and interactions with biological targets.

    1-Benzyl-5-(methyl)-1H-1,2,3-triazole-4-carbaldehyde: Contains a methyl group instead of a difluoromethyl group, which may result in different chemical and biological properties.

Uniqueness

1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the difluoromethyl group, which can enhance its stability, lipophilicity, and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H9F2N3O

Molecular Weight

237.21 g/mol

IUPAC Name

1-benzyl-5-(difluoromethyl)triazole-4-carbaldehyde

InChI

InChI=1S/C11H9F2N3O/c12-11(13)10-9(7-17)14-15-16(10)6-8-4-2-1-3-5-8/h1-5,7,11H,6H2

InChI Key

QQVRMIYMNIOKHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C=O)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.